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molecular formula C8H7BO3 B1275802 Benzofuran-5-boronic acid CAS No. 331834-13-0

Benzofuran-5-boronic acid

Cat. No. B1275802
M. Wt: 161.95 g/mol
InChI Key: WYXQQAYIAJRORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345068B2

Procedure details

A solution of n-butyl lithium in hexane (1.5M; 3.72 ml, 5.6 mmol) was added dropwise to a solution of 5-bromobenzo[b]furan (1.0 g, 5.0 mmol) in tetrahydrofuran (10 ml) under argon atmosphere at −60° C. and the mixture was stirred at the same temperature for 30 min. To the mixture was added trimethyl borate (0.69 ml, 6.0 mmol) and temperature of the mixture was raised to room temperature in 4 hrs. Water (5 ml) was added to the reaction mixture at 5° C. and tetrahydrofuran was distilled off under reduced pressure. To the residue was added 1N hydrochloric acid (pH 1) and the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried. The solvent was distilled off and the residue was triturated with a mixture of n-hexane/diethyl ether, filtered and dried to give 5-benzo[b]furan boronic acid (551 mg) as a pale brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.72 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.Br[C:13]1[CH:21]=[CH:20][C:16]2[O:17][CH:18]=[CH:19][C:15]=2[CH:14]=1.[B:22](OC)([O:25]C)[O:23]C>O1CCCC1.O>[O:17]1[CH:18]=[CH:19][C:15]2[CH:14]=[C:13]([B:22]([OH:25])[OH:23])[CH:21]=[CH:20][C:16]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.72 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC2=C(OC=C2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.69 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
tetrahydrofuran was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 1N hydrochloric acid (pH 1)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was triturated with a mixture of n-hexane/diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C2=C(C=C1)C=C(C=C2)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 551 mg
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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